3-bromo-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]benzohydrazide is an organic compound belonging to the class of 3-halobenzoic acids and derivatives. These compounds are characterized by the presence of a halogen atom at the 3-position of the benzene ring.
Preparation Methods
The synthesis of 3-bromo-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]benzohydrazide typically involves the reaction of 3-bromobenzohydrazide with 5-bromo-2-methoxybenzaldehyde under reflux conditions in a suitable solvent such as methanol. The reaction is usually carried out for several hours to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified by recrystallization .
Chemical Reactions Analysis
3-bromo-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with other carbonyl compounds to form hydrazones and related derivatives.
Scientific Research Applications
3-bromo-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]benzohydrazide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
3-bromo-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]benzohydrazide can be compared with other similar compounds such as:
- 3-bromo-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
- 4-bromo-N’-[(3,5-dichloro-2-hydroxyphenyl)methylidene]benzohydrazide
- 3-bromo-N’-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]benzohydrazide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C15H12Br2N2O2 |
---|---|
Molecular Weight |
412.08 g/mol |
IUPAC Name |
3-bromo-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H12Br2N2O2/c1-21-14-6-5-13(17)8-11(14)9-18-19-15(20)10-3-2-4-12(16)7-10/h2-9H,1H3,(H,19,20)/b18-9+ |
InChI Key |
BYQVGOUUDFGJPP-GIJQJNRQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=CC(=CC=C2)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.